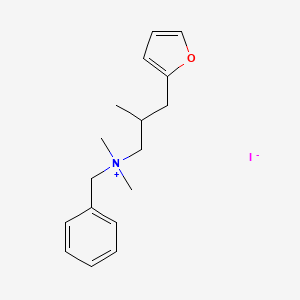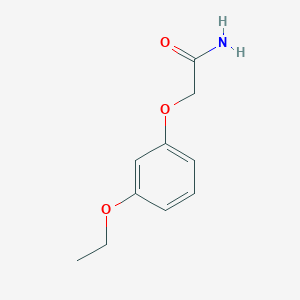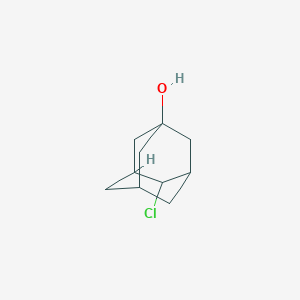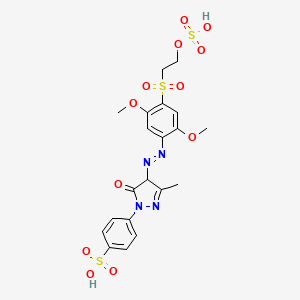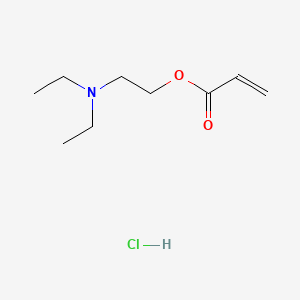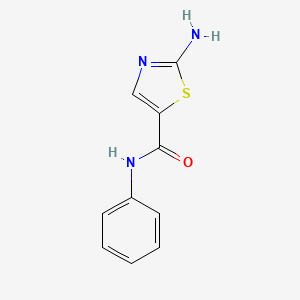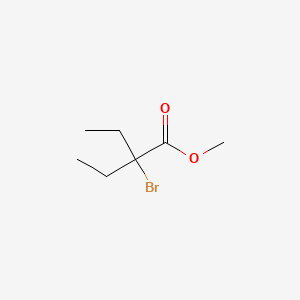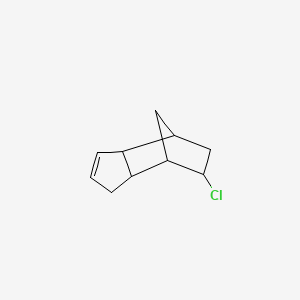
4,7-Methano-1H-indene, 6-chloro-3a,4,5,6,7,7a-hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene is a complex organic compound with the molecular formula C13H18O
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene typically involves multiple steps, starting with the chlorination of a suitable precursor. One common method is the reaction of 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as ferric chloride, to facilitate the chlorination process.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using nucleophiles such as hydroxide ions or halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives, such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can produce reduced forms of the compound, such as alcohols.
Substitution: Substitution reactions can result in the formation of different substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it useful in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in the field of medicine, particularly in the development of new drugs. Its structural features can be exploited to design molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene is used in the production of various materials, including polymers and resins. Its unique chemical properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mécanisme D'action
The mechanism by which 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways and molecular targets involved would depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: This compound is structurally similar but contains additional chlorine atoms.
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene: A closely related compound without the chlorine atom.
Uniqueness: 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene is unique due to the presence of the chlorine atom at the 6-position, which significantly alters its chemical reactivity and biological activity compared to its similar counterparts.
Propriétés
Numéro CAS |
7534-82-9 |
|---|---|
Formule moléculaire |
C10H13Cl |
Poids moléculaire |
168.66 g/mol |
Nom IUPAC |
8-chlorotricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H13Cl/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1-2,6-10H,3-5H2 |
Clé InChI |
NYPOWANMYCBCFP-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2C1C3CC2CC3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



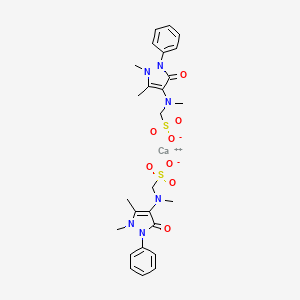
![N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide](/img/structure/B15345344.png)
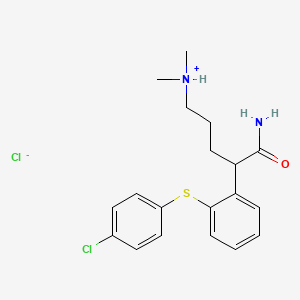
![N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine](/img/structure/B15345355.png)
![2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate](/img/structure/B15345358.png)
